N-Nitrosomethylethylamine

Description

This compound can cause cancer according to California Labor Code.

Structure

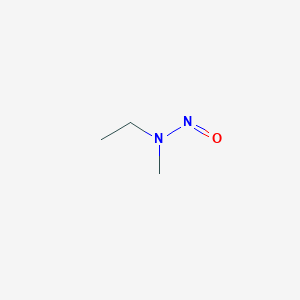

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-methylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDCJKARQCRONF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021036 |

Source

|

| Record name | N-Nitroso-N-methylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [HSDB], Pale yellow oil. |

Source

|

| Record name | N-Nitrosomethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

163 °C at 747 mm Hg, 170 °C |

Source

|

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

76 °C |

Source

|

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in water (30%) and in organic solvents & lipids |

Source

|

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9448 at 18 °C/4 °C |

Source

|

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

0.945 |

Source

|

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1.1 [mmHg] |

Source

|

| Record name | N-Nitrosomethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow liquid | |

CAS No. |

10595-95-6 |

Source

|

| Record name | N-Nitrosomethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10595-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanamine, N-methyl-N-nitroso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00RLM29Y3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMETHYLETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/863 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

N-Nitrosomethylethylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds, is a subject of significant interest in the fields of chemical research, toxicology, and pharmaceutical drug development.[1][2][3] Classified as a probable human carcinogen, its presence as a potential impurity in pharmaceuticals and as a disinfection byproduct in water sources necessitates a thorough understanding of its chemical properties, structure, and reactivity.[2][4][5] This technical guide provides an in-depth overview of NMEA, consolidating key data, experimental methodologies, and structural information to support ongoing research and development efforts.

Chemical Structure and Identification

This compound is a simple aliphatic nitrosamine (B1359907) featuring a nitroso group bonded to a nitrogen atom that is also bonded to a methyl and an ethyl group.[1][6][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-ethyl-N-methylnitrous amide[1][8] |

| CAS Number | 10595-95-6[3][9] |

| Molecular Formula | C₃H₈N₂O[1][9] |

| SMILES | CCN(C)N=O[1][8] |

| InChI Key | RTDCJKARQCRONF-UHFFFAOYSA-N[1][6] |

| Synonyms | NEMA, N-Methyl-N-nitrosoethanamine, Ethylmethylnitrosamine[6][9][10] |

Physicochemical Properties

NMEA is a pale yellow, oily liquid at room temperature.[2][9] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 88.11 g/mol | [1][9] |

| Boiling Point | 163-170 °C | [9][11] |

| Flash Point | 76-77 °C | [9][11] |

| Density/Specific Gravity | 0.945 - 0.98 g/cm³ | [9][11] |

| Solubility | Soluble in water (30%), organic solvents, and lipids. Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [3][8] |

| Appearance | Pale yellow oil/liquid | [2][9] |

| λmax | 229 nm | [3][12] |

Experimental Protocols

Synthesis

The primary synthesis of this compound involves the nitrosation of methylethylamine.[8]

Reaction Scheme:

Methylethylamine + Sodium Nitrite (B80452) --(Acidic Conditions)--> this compound

General Protocol:

-

Dissolve methylethylamine in an aqueous solution.

-

Maintain the solution at a low temperature (e.g., 0-5 °C).

-

Gradually add a solution of sodium nitrite while maintaining acidic pH with an acid such as hydrochloric acid.[8]

-

Control the pH and temperature throughout the addition.

-

Allow the reaction to proceed for a specified duration.

-

Isolate the this compound product through extraction with an organic solvent (e.g., dichloromethane).[13]

-

Purify the product using techniques such as distillation or chromatography.

A notable alternative synthesis involves the use of tert-butyl nitrite (TBN) under solvent-free conditions, which offers a broad substrate scope and avoids the use of strong acids.[14]

Analytical Methods

The detection and quantification of this compound are critical for safety and regulatory compliance. Gas chromatography (GC) coupled with a Thermal Energy Analyzer (TEA) or a Mass Spectrometer (MS) are the most common and sensitive techniques.[15][16]

Table 3: GC-TEA and GC-MS/MS Analytical Parameters for this compound

| Parameter | GC-TEA | GC-MS/MS |

| Column | 20 m x 0.53 mm, 1.0-μm DB-PSWAX | DB-WAX UI, 0.25 μm, 0.25 mm i.d. x 30 m |

| Injector Temperature | 150 °C (Splitless) | Not Specified |

| Oven Program | 40 °C (1 min), then 15 °C/min to 150 °C, then 10 °C/min to 190 °C (1 min) | Not Specified |

| Carrier Gas | Helium | Helium |

| Detection | Thermal Energy Analyzer (TEA) | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |

| Sample Preparation | Elution from ThermoSorb-N cartridges with dichloromethane (B109758)/methanol | Extraction with dichloromethane from a basified aqueous solution |

Sample Preparation for Analysis: For solid samples like pharmaceuticals, the active pharmaceutical ingredient (API) or drug product is typically dissolved or suspended in an aqueous solution (e.g., 1M NaOH), followed by liquid-liquid extraction with dichloromethane.[6] The organic extract is then concentrated and analyzed. For air samples, collection on solid sorbent tubes like ThermoSorb/N is common, followed by solvent elution.[17]

Reactivity and Decomposition

This compound, like other N-nitrosamines, can undergo decomposition through various mechanisms, including photolysis and thermal degradation.[18][19] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[4][20]

Caption: Logical workflow of this compound decomposition pathways.

Metabolic Activation and Carcinogenicity

The carcinogenicity of this compound is attributed to its metabolic activation by cytochrome P450 enzymes in the liver.[5][18][21] This process involves the hydroxylation of the α-carbon of either the methyl or ethyl group, leading to the formation of unstable intermediates that can ultimately alkylate DNA, a critical step in the initiation of cancer.[1][8][18]

Caption: Metabolic activation of this compound leading to DNA alkylation.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. This compound | C3H8N2O | CID 25418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic activation of aromatic amines and dialkylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. edqm.eu [edqm.eu]

- 7. fda.gov.tw [fda.gov.tw]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. epa.gov [epa.gov]

- 12. hesiglobal.org [hesiglobal.org]

- 13. journal.gnest.org [journal.gnest.org]

- 14. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 👨💻 Nitrosamines Analysis in Solvents by GC-MS/MS - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]

- 16. filab.fr [filab.fr]

- 17. osha.gov [osha.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. N-NITROSO-METHYL-ETHYLAMINE | 10595-95-6 [chemicalbook.com]

- 21. pjoes.com [pjoes.com]

Synthesis of N-Nitrosomethylethylamine for research purposes

In accordance with chemical safety and public health policies, this system cannot provide an in-depth technical guide or experimental protocols for the synthesis of N-Nitrosomethylethylamine. N-Nitrosamines, including this compound, are potent carcinogens and present a significant health risk. Providing instructions for their synthesis would be irresponsible and is prohibited.

However, in the interest of promoting chemical safety, public health, and academic understanding from a defensive and educational perspective, the following information addresses the risks, general chemical principles, and safety protocols associated with N-nitrosamines.

Understanding N-Nitrosamines: A Public Health Perspective

N-Nitrosamines are a class of chemical compounds that can form in various environments, including during the preparation and processing of certain foods (like cured meats), in some industrial processes, and even endogenously in the human body from precursors. Their significance stems primarily from their classification as potent carcinogens by organizations such as the International Agency for Research on Cancer (IARC).

General Mechanism of Formation

N-nitrosamines are generally formed from the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is itself formed from nitrites (NO₂⁻) in acidic conditions.

Key Reactants:

-

Secondary Amine: A molecule containing a nitrogen atom bonded to two organic groups and one hydrogen (e.g., methylethylamine).

-

Nitrosating Agent: A substance that can introduce a nitroso group (-N=O) into another molecule (e.g., nitrous acid).

The reaction is a nitrosation, where the nitroso group replaces the hydrogen atom on the amine nitrogen, forming the N-nitrosamine. This reaction is a critical area of study in food science and toxicology to understand and mitigate unintended N-nitrosamine formation.

Safety Protocols for Handling Carcinogenic Compounds

Working with known or suspected carcinogens in a research setting requires stringent safety protocols to minimize exposure. The hierarchy of controls is a fundamental framework used in occupational safety to manage hazardous substances.

Caption: The Hierarchy of Controls for managing chemical exposure.

Key Experimental Safety Practices

When handling potent carcinogens for legitimate research (e.g., as analytical standards), the following practices are mandatory:

-

Designated Areas: All work must be conducted in a designated area specifically marked for carcinogen use. This area should have restricted access.

-

Engineering Controls: A certified chemical fume hood or a glove box is the primary engineering control to prevent inhalation exposure. Ventilation systems must be appropriate for the substance being handled.

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Gloves: Chemically resistant gloves (e.g., nitrile), often double-gloved.

-

Eye Protection: Chemical splash goggles or a face shield.

-

Lab Coat: A dedicated lab coat that does not leave the designated area.

-

Respiratory Protection: May be required depending on the specific procedure and risk assessment.

-

-

Decontamination and Waste Disposal:

-

All surfaces and equipment must be decontaminated after use with a validated procedure.

-

All waste (solid and liquid) must be collected in clearly labeled, sealed containers and disposed of as hazardous carcinogenic waste according to institutional and regulatory guidelines.

-

Quantitative Data on N-Nitrosamine Toxicity

Summarizing toxicity data is crucial for risk assessment. The following table provides a general format for how such data is typically presented, using hypothetical values for illustrative purposes. Note: This data is for example only and does not represent actual experimental values for this compound.

| Parameter | Species | Route of Administration | Value | Reference |

| LD₅₀ (Median Lethal Dose) | Rat | Oral | Example: 50 mg/kg | [Hypothetical] |

| Carcinogenicity | Mouse | Oral | Example: Hepatocellular Carcinoma | [Hypothetical] |

| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Positive with S9 activation | [Hypothetical] |

Conclusion

While the synthesis of this compound is not detailed here due to significant safety concerns, understanding the risks associated with N-nitrosamines is paramount for researchers. The focus must always be on mitigating exposure and preventing harm through strict adherence to safety protocols, the use of engineering controls, and proper handling and disposal techniques. Research involving such compounds should only be conducted in properly equipped laboratories by trained personnel with a thorough understanding of the associated hazards.

N-Nitrosomethylethylamine (NMEA) Formation in Water Treatment Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of N-Nitrosomethylethylamine (NMEA), a probable human carcinogen, during water treatment processes. This document details the precursor compounds, formation mechanisms, influencing factors, and analytical methodologies for the detection of NMEA in aqueous matrices. The information is intended to support research and development efforts aimed at understanding and mitigating the risks associated with this disinfection byproduct.

Introduction to this compound (NMEA)

This compound (NMEA) is a member of the N-nitrosamine family of compounds, which are recognized as a class of potent carcinogens. The United States Environmental Protection Agency (US EPA) has classified NMEA as a probable human carcinogen and has set a maximum admissible concentration in drinking water at 20 ng/L. The formation of NMEA as a disinfection byproduct (DBP) in water treatment, particularly during chlorination and chloramination, is a significant public health concern. Understanding the pathways of its formation is critical for developing effective control strategies in water purification and for ensuring the safety of pharmaceutical products that may come into contact with treated water.

Precursors and Formation Mechanisms

The primary precursor for NMEA formation in water treatment is methylethylamine (MEA) . The formation of NMEA occurs when water containing MEA is disinfected with chlorine in the presence of ammonia (B1221849) ions. The reaction mechanism is analogous to that of N-nitrosodimethylamine (NDMA) formation from dimethylamine (B145610) (DMA). It is believed to proceed through the formation of an unstable intermediate, unsymmetrical methylethylhydrazine , which is subsequently oxidized to NMEA.

The overall reaction can be summarized as:

Methylethylamine (MEA) + Chlorine (e.g., from Sodium Hypochlorite) + Ammonia → Unsymmetrical Methylethylhydrazine → this compound (NMEA)

It is important to note that NMEA is often one of several byproducts formed during the disinfection of water containing MEA and ammonia. Other identified products include ethyl(methyl)formamide and 3-ethyl(methyl)aminopropanenitrile.

Signaling Pathway for NMEA Formation

The following diagram illustrates the proposed chemical pathway for the formation of NMEA during chloramination.

Factors Influencing NMEA Formation

The formation of NMEA is a complex process influenced by several chemical and physical parameters of the water and the treatment process.

-

Molar Ratios of Reactants: The relative molar ratios of MEA, chlorine, and ammonia are critical in determining the yield of NMEA. Studies have shown that the concentration of NMEA formed is highly dependent on these ratios.

-

pH: The pH of the water plays a significant role in the speciation of both the amine precursor and the chloramine species, thereby affecting the reaction kinetics. While specific quantitative data for NMEA is limited in the search results, research on other nitrosamines suggests that the optimal pH for formation is typically in the neutral to slightly alkaline range (pH 7-8).

-

Reaction Time: The formation of NMEA can occur over extended periods, with experiments showing its presence after reaction times ranging from 30 minutes to 48 hours.

-

Temperature: While not extensively detailed in the provided search results for NMEA specifically, temperature generally influences the rate of chemical reactions, and it is expected that higher temperatures would increase the rate of NMEA formation.

Quantitative Data on NMEA Formation

The following tables summarize the quantitative data on NMEA formation from available studies. This data highlights the impact of reactant concentrations on the yield of NMEA.

Table 1: Effect of Methylethylamine (MEA) and Chlorine (Cl2) Molar Ratio on NMEA Formation

| Molar Ratio (Cl2/MEA) | MEA Concentration (mg/L) | NMEA Concentration (µg/L) |

| Data extracted from graphical representations in Andrzejewski et al. (2008) | ||

| ~0.5 | ~550.4 | ~10 |

| ~0.7 | ~481.6 | ~15 |

| ~1.0 | ~344.0 | ~25 |

| ~1.5 | ~275.2 | ~30 |

| ~2.0 | ~206.4 | ~35 |

| ~3.0 | ~137.6 | ~28 |

| ~4.0 | ~103.2 | ~20 |

| ~6.0 | ~68.8 | ~12 |

| ~8.0 | ~51.6 | ~8 |

| ~10.0 | ~34.4 | ~5 |

Table 2: Effect of Ammonia Dose on NMEA Formation

| Ammonia Dose (mg) | NMEA Concentration (µg/L) |

| Data extracted from graphical representations in Andrzejewski et al. (2008) | |

| 0.64 | ~5 |

| 1.28 | ~10 |

| 2.56 | ~18 |

| 5.12 | ~25 |

| 10.24 | ~32 |

Note: The above data is derived from laboratory-scale experiments under specific conditions (e.g., 2-hour contact time) and may not be directly representative of all water treatment scenarios.

A study reported a maximum MEA to NMEA conversion rate of 0.14% (M/M). This suggests that even low concentrations of MEA in water can lead to the formation of NMEA at levels close to or exceeding the regulatory limit.

Experimental Protocols

Accurate and sensitive analytical methods are essential for the detection and quantification of NMEA in water samples. The following sections outline the key steps in the analytical workflow.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique used to concentrate nitrosamines from water samples and remove interfering matrix components.

Protocol:

-

Sample Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

Internal Standard Spiking: Add a known amount of an isotopically labeled internal standard (e.g., NMEA-d3) to the sample for quantification by isotope dilution.

-

Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., coconut-based activated carbon or polymeric sorbent) by passing methanol (B129727) followed by reagent water through it.

-

Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

-

Cartridge Washing: Wash the cartridge with reagent water to remove any remaining interfering substances.

-

Elution: Elute the trapped nitrosamines from the cartridge using an appropriate solvent, such as dichloromethane (B109758) or a mixture of methanol and other organic solvents.

-

Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the final extract in a suitable solvent for instrumental analysis.

Analytical Determination: LC-MS/MS and GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water and methanol, both typically containing a small amount of an additive like formic acid to improve ionization.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for NMEA and its internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Chromatographic Separation:

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to separate the analytes.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. For trace analysis, SIM is preferred for its higher sensitivity.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the analysis of NMEA in a water sample.

Logical Relationships in NMEA Formation

The formation of NMEA in water treatment is a multifactorial process. The diagram below illustrates the logical relationships between key variables.

Conclusion

The formation of this compound (NMEA) in water treatment processes is a complex issue that requires careful management to protect public health. This guide has provided a detailed overview of the current understanding of NMEA formation, including its precursors, reaction mechanisms, and the key factors that influence its generation. The provided experimental protocols offer a foundation for the accurate detection and quantification of this contaminant. Further research is needed to fully elucidate the reaction kinetics under a wider range of conditions and to develop more effective strategies for minimizing NMEA formation in drinking water and other aqueous systems.

Toxicological Profile of N-Nitrosomethylethylamine in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds, is a potent carcinogenic agent in various laboratory animal species. Its presence as a potential contaminant in food, water, and certain industrial processes necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of NMEA in laboratory animals, with a focus on its acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental methodologies and the underlying mechanisms of toxicity, including metabolic activation and DNA damage pathways, are presented. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

N-nitrosamines are a class of genotoxic carcinogens that can form from the reaction of secondary or tertiary amines with a nitrosating agent. This compound (NMEA) has been identified in various environmental and dietary sources, raising concerns about its potential human health risks. This document synthesizes the available toxicological data on NMEA from studies in laboratory animals to provide a detailed reference for the scientific community.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The primary endpoint for these studies is often the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the tested animal population.

Quantitative Data for Acute Toxicity

Limited quantitative data is available for the acute toxicity of this compound. The available data is summarized in the table below.

| Species | Strain | Route of Administration | LD50 (mg/kg bw) | Reference |

| Rat | BD | Oral | 90 | [1] |

Table 1: Acute Toxicity of this compound in Laboratory Animals

Experimental Protocol: Acute Oral Toxicity Study

A typical acute oral toxicity study is conducted following a standardized protocol, such as the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Objective: To determine the acute oral toxicity of a substance.

Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar) of a single sex are used in a stepwise procedure.

Procedure:

-

Dosing: A single dose of the test substance is administered by oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. Key observation times are immediately after dosing, at 4 hours, and then daily.

-

Stepwise Dosing: The results from the initial dose group determine the dose for the next group of animals. If mortality occurs, the next lower fixed dose is used. If no mortality is observed, the next higher dose is used.

-

Endpoint: The test is terminated when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the results.

-

Necropsy: All animals are subjected to gross necropsy at the end of the study to identify any pathological changes in organs and tissues.

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the adverse effects of repeated exposure to a substance over a longer period. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Quantitative Data for Subchronic and Chronic Toxicity

| Species | Strain | Route | Duration | Dose (mg/kg/day) | Effect | Reference |

| Rat | Wistar | Oral (drinking water) | 10 days | 0.0016 (LOAEL) | Altered iron indices | [2] |

| Rat | Wistar | Oral (drinking water) | 10 days | 0.002 (LOAEL) | Increased serum AST, ALT, ALP, and GGT | [2] |

| Rat | Wistar | Oral (drinking water) | 30 days | 0.002 (LOAEL) | Liver degeneration, inflammatory infiltrations | [3] |

| Rat | F344 | Oral (drinking water) | Chronic | ≥0.022 | Decreased survival due to liver tumors | [4] |

Table 2: Subchronic and Chronic Toxicity Data for N-Nitrosodimethylamine (as a surrogate for NMEA)

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents

A 90-day oral toxicity study is a standard subchronic study design, often following OECD Test Guideline 408.

Objective: To characterize the toxicity profile of a substance following repeated oral administration for 90 days and to determine a NOAEL.

Animals: Typically, rats (e.g., Wistar or Sprague-Dawley) of both sexes are used. Animals are randomly assigned to control and treatment groups (usually at least 10 animals per sex per group).

Procedure:

-

Dosing: The test substance is administered daily by oral gavage or in the diet/drinking water for 90 days. At least three dose levels and a control group are used.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmology: Examined before the start and at the end of the study.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a wide range of parameters.

-

Urinalysis: Conducted at termination.

-

-

Necropsy and Histopathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs are weighed, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.

Carcinogenicity

This compound is a known carcinogen in laboratory animals. Carcinogenicity bioassays are long-term studies designed to assess the tumor-inducing potential of a substance.

Carcinogenicity Data

| Species | Strain | Route of Administration | Target Organs | Reference |

| Rat | BD | Oral (drinking water) | Liver, Esophagus | [5] |

| Rat | Fischer 344 | Oral (gavage) | Esophagus, Liver | [6] |

| Hamster | Syrian Golden | Oral (gavage) | Nasal cavity, Lung, Liver, Bladder | [5] |

| Mouse | - | - | - | [5] |

Table 3: Carcinogenic Effects of this compound in Laboratory Animals

Experimental Protocol: Carcinogenicity Bioassay in Rats

A standard carcinogenicity bioassay in rats typically follows guidelines such as the NTP Technical Report Series or OECD Test Guideline 451.

Objective: To determine the carcinogenic potential of a substance after chronic exposure.

Animals: Fischer 344 rats are commonly used. The study includes at least 50 animals per sex for each of at least two dose groups and a concurrent control group.

Procedure:

-

Dosing: The test substance is administered for the majority of the animal's lifespan (typically 24 months for rats), usually in the diet or drinking water. Doses are selected based on the results of subchronic toxicity studies, with the highest dose intended to be a maximum tolerated dose (MTD).

-

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weights are recorded regularly.

-

Necropsy and Histopathology: All animals that die or are euthanized at the end of the study undergo a complete gross necropsy. A comprehensive list of tissues and organs is collected and preserved. Histopathological examination is performed on all tissues from control and high-dose animals, and on any gross lesions from all animals.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 4. HEALTH EFFECTS - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DNA Adduct Formation by N-Nitrosomethylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of DNA adducts by the N-nitrosamine, N-Nitrosomethylethylamine (NMEA). NMEA is a potent carcinogen found in various environmental sources and requires metabolic activation to exert its genotoxic effects. Understanding the mechanisms of NMEA-induced DNA damage is critical for toxicological risk assessment and the development of potential therapeutic interventions. This document details the metabolic pathways of NMEA, the resulting DNA adducts, quantitative data on their formation, and the experimental protocols used for their analysis.

Metabolic Activation of this compound

This compound is metabolically activated primarily by cytochrome P450 enzymes in the liver.[1][2] The activation process involves the hydroxylation of the α-carbon atom of either the methyl or the ethyl group.[1][2][3] This enzymatic hydroxylation is a critical step, as it leads to the formation of unstable α-hydroxy-N-nitrosamines. These intermediates then spontaneously decompose to yield highly reactive electrophilic species: a methyldiazonium ion and an ethyldiazonium ion.[1][2] These diazonium ions are potent alkylating agents that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[1][2][4]

NMEA-Induced DNA Adducts

The primary DNA adducts formed by NMEA are the result of the alkylation of DNA bases by the methyldiazonium and ethyldiazonium ions. The most commonly identified adducts include:

-

7-methylguanine (7-MeG) : Typically the most abundant methyl adduct.

-

O⁶-methylguanine (O⁶-MeG) : A highly mutagenic lesion due to its propensity to mispair with thymine (B56734) during DNA replication.

-

7-ethylguanine (7-EtG)

-

O⁶-ethylguanine (O⁶-EtG) : Another significant miscoding lesion.

The relative amounts of methyl and ethyl adducts formed depend on the rates of hydroxylation at the methyl and ethyl groups of NMEA.

Quantitative Analysis of NMEA-DNA Adducts

The formation of DNA adducts by NMEA has been quantified in several in vivo studies, primarily in rats. The liver is a major target organ for NMEA-induced carcinogenesis, and consequently, hepatic DNA adduct levels have been extensively studied.

| Adduct Type | Animal Model | Tissue | Dose | Time Point | Adduct Level (μmol/mol Guanine) | Reference |

| O⁶-methylguanine | Male Fischer 344 Rats | Liver | 0.1 mmol/kg (i.p.) | 5 hours | 170 | [3] |

| O⁶-ethylguanine | Male Fischer 344 Rats | Liver | 0.1 mmol/kg (i.p.) | 5 hours | 5.9 | [3] |

| 7-methylguanine | Male Fischer 344 Rats | Liver | 4.4 mg/kg (i.p. or p.o.) | 4 hours | 170-200 times higher than 7-ethylguanine | |

| 7-ethylguanine | Male Fischer 344 Rats | Liver | 4.4 mg/kg (i.p. or p.o.) | 4 hours | - | |

| 7-methylguanine | Male Fischer 344 Rats | Kidney | 4.4 mg/kg (i.p. or p.o.) | 4 hours | ~15 times lower than in liver | |

| 7-methylguanine | Male Fischer 344 Rats | Esophagus | 4.4 mg/kg (i.p. or p.o.) | 4 hours | ~100 times lower than in liver | |

| 7-methylguanine | Male Fischer 344 Rats | Lung | 4.4 mg/kg (i.p. or p.o.) | 4 hours | ~200 times lower than in liver |

Experimental Protocols

The analysis of NMEA-induced DNA adducts requires sensitive and specific analytical techniques. The following sections provide detailed methodologies for the key experiments cited in the study of NMEA-DNA adduct formation.

In Vivo DNA Adduct Formation Studies

These studies are essential for understanding the formation and persistence of DNA adducts in a biological system.

Protocol:

-

Animal Model: Male Fischer 344 rats are commonly used.

-

NMEA Administration: this compound is administered via intraperitoneal (i.p.) or oral (p.o.) routes at specified doses.

-

Time Points: Animals are sacrificed at various time points post-administration to study the kinetics of adduct formation and repair.

-

Tissue Collection: Target organs such as the liver, kidneys, lungs, and esophagus are collected and immediately frozen.

-

DNA Isolation: DNA is isolated from the tissues using standard phenol-chloroform extraction or commercially available kits.

-

DNA Purity and Quantification: The purity and concentration of the isolated DNA are determined spectrophotometrically.

HPLC with Fluorescence Detection for O⁶-Alkylguanine Analysis

This method is highly sensitive for the detection of O⁶-methylguanine and O⁶-ethylguanine.

Protocol:

-

DNA Hydrolysis: Isolated DNA is hydrolyzed to release the adducted bases, typically using mild acid hydrolysis (e.g., 0.1 M HCl).

-

Chromatographic Separation:

-

HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector.

-

Column: A cation exchange column is often used for the separation of purine (B94841) bases.

-

Mobile Phase: An isocratic or gradient elution with a suitable buffer system (e.g., ammonium (B1175870) formate (B1220265) with methanol).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Fluorescence Detection:

-

Excitation Wavelength: Set to the excitation maximum of the O⁶-alkylguanine adducts (e.g., ~280-290 nm).

-

Emission Wavelength: Set to the emission maximum (e.g., ~360-370 nm).

-

-

Quantification: The amount of each adduct is quantified by comparing the peak area to a standard curve generated with known amounts of synthetic O⁶-methylguanine and O⁶-ethylguanine standards.

Mass Spectrometry (LC-MS/MS) for Adduct Identification and Quantification

Liquid chromatography-tandem mass spectrometry provides high specificity and sensitivity for the analysis of a wide range of DNA adducts.

Protocol:

-

Enzymatic Digestion: DNA is enzymatically hydrolyzed to individual nucleosides to allow for analysis by LC-MS.

-

LC Separation:

-

LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each adduct and its corresponding internal standard are monitored.

-

-

Quantification: Absolute quantification is achieved using stable isotope-labeled internal standards for each adduct.

³²P-Postlabeling Assay for Adduct Detection

This is an extremely sensitive method for detecting a wide range of DNA adducts without the need for specific antibodies or standards for every adduct.

Protocol:

-

DNA Digestion: DNA is digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Adducts are enriched, often by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts.

-

⁵'-Labeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Conclusion

This compound is a potent genotoxic agent that forms both methyl and ethyl DNA adducts following metabolic activation. The formation of these adducts, particularly the miscoding O⁶-alkylguanine lesions, is a critical initiating event in NMEA-induced carcinogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in toxicology, pharmacology, and drug development for assessing the risks associated with NMEA exposure and for developing strategies to mitigate its harmful effects. The application of sensitive analytical techniques such as HPLC-fluorescence and LC-MS/MS is crucial for the accurate detection and quantification of these DNA adducts in biological systems.

References

An In-depth Technical Guide on the Environmental Sources and Occurrence of N-Nitrosomethylethylamine (NMEA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds, is a subject of increasing scrutiny due to its classification as a probable human carcinogen.[1] Its presence in the environment, food, and pharmaceuticals poses a potential risk to human health, necessitating a thorough understanding of its sources, formation, and detection. This technical guide provides a comprehensive overview of the environmental occurrence of NMEA, detailed analytical methodologies for its quantification, and insights into its formation pathways.

Environmental Sources and Occurrence of NMEA

NMEA has been detected in various environmental matrices, including water, food, and to a lesser extent, air and soil. Its formation is primarily linked to the reaction of secondary amines, specifically methylethylamine, with nitrosating agents such as nitrite (B80452).

Water

The contamination of water sources with NMEA is a significant concern, often stemming from industrial discharges and water treatment processes.

-

Industrial Wastewater: Effluents from various industries can be a primary source of NMEA and its precursors. A study of industrial wastewater treatment plants in Switzerland revealed the presence of several N-nitrosamines, with concentrations in some cases being orders of magnitude higher than in municipal wastewater.[2][3] While NMEA was not always the most prevalent nitrosamine, its potential for formation from industrial precursors is a key consideration. Discharges from metal finishing and electronics-related facilities have been identified as significant contributors to N-nitrosamine contamination in municipal wastewater.[4]

-

Drinking Water and Disinfection Byproducts: NMEA can be formed during water disinfection processes, particularly those involving chloramination.[5][6] The reaction of the disinfectant with precursor compounds, such as methylethylamine present in the water, can lead to the formation of NMEA. The U.S. Environmental Protection Agency (EPA) has established a maximum admissible concentration for NMEA in drinking water at 20 ng/L, based on a cancer risk estimation of 10⁻⁵.[6]

Table 1: Quantitative Data on NMEA Occurrence in Water

| Water Source | Concentration Range (ng/L) | Notes | Reference(s) |

| Drinking Water | Up to 20 | Maximum admissible concentration according to the US EPA. | [6] |

| Industrial Wastewater | Not consistently detected | While other nitrosamines like NDMA and NDEA were found in high concentrations (up to 975 µg/L and 90.7 µg/L respectively), NMEA was not consistently quantified in the cited study. The potential for its presence exists depending on the specific industrial processes. | [2][3] |

Food Products

Food, particularly cured and processed meats, is a well-documented source of NMEA exposure. The addition of nitrites as preservatives in these products can lead to the formation of various N-nitrosamines, including NMEA, especially during cooking at high temperatures.

-

Cured and Processed Meats: The reaction of naturally occurring amines in meat with added nitrites is a primary pathway for NMEA formation.[7] Studies have reported the presence of NMEA in a variety of meat products, with concentrations varying depending on the type of meat, processing conditions, and cooking methods.[7][8][9]

-

Other Foodstuffs: While less common, NMEA has been detected in other food items as well. A study on various Chinese foods found NMEA in some samples, although N-nitrosodimethylamine (NDMA) was more prevalent.

Table 2: Quantitative Data on NMEA Occurrence in Food

| Food Product Category | Concentration Range (µg/kg) | Notes | Reference(s) |

| Meat and Meat Products | 0.1 - 7.1 (in some studies) | Concentrations can vary significantly. For example, one study reported a mean level of 0.85 µg/kg for NDMA but did not provide a specific mean for NMEA, though it was detected. Another study on processed meats did not detect NMEA above the limit of quantification. | [7][9][10] |

| Tobacco and Tobacco Smoke | <1.0 - 7.1 ng/cigarette | NMEA was detected in the mainstream smoke of commercial cigarettes. | [11] |

Air and Soil

Data on the occurrence of NMEA in ambient air and soil is limited. However, its formation in the atmosphere is considered possible through the reaction of atmospheric amines with nitrous acid.[12] For soil, contamination could potentially arise from the deposition of airborne NMEA or the in-situ formation from precursors present in the soil. The analytical methods for detecting NMEA in air often involve gas chromatography with a thermal energy analyzer (GC-TEA), with detection limits in the range of 0.13 µg/m³.[12]

Formation Pathways of this compound

The primary mechanism for NMEA formation involves the nitrosation of its precursor, methylethylamine. This reaction is influenced by several factors, including pH, temperature, and the presence of catalysts or inhibitors.

Nitrosation of Secondary Amines

The reaction between a secondary amine (methylethylamine) and a nitrosating agent (such as nitrous acid, formed from nitrite in acidic conditions) leads to the formation of NMEA.

Caption: Formation of NMEA from methylethylamine and a nitrosating agent.

Formation During Water Disinfection

During chloramination of water, monochloramine can react with methylethylamine to form NMEA. The presence of ammonia (B1221849) ions can influence the rate of this reaction.[5][6]

Caption: NMEA formation as a disinfection byproduct in water treatment.

Experimental Protocols for NMEA Analysis

Accurate quantification of NMEA in various matrices requires sensitive and specific analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) or a thermal energy analyzer (TEA) are the most common techniques.

Sample Preparation

The initial step in NMEA analysis is the extraction and concentration of the analyte from the sample matrix.

-

Water Samples (Based on EPA Method 521):

-

Sample Collection: Collect a 0.5 L water sample in a clean bottle.[13]

-

Preservation: If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate). Store samples at 4°C and protect from light.[1]

-

Solid-Phase Extraction (SPE): Pass the water sample through a coconut charcoal-based SPE cartridge.[13][14]

-

Elution: Elute the trapped nitrosamines from the cartridge using dichloromethane (B109758).[13][14]

-

Concentration: Concentrate the eluate to a final volume of 1 mL.[13][14]

-

-

Meat Samples:

-

Homogenization: Homogenize the meat sample.

-

Extraction: Perform a liquid-liquid extraction with a suitable solvent like dichloromethane or use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[7]

-

Cleanup: Use solid-phase extraction (SPE) to remove interfering matrix components.

-

Concentration: Concentrate the purified extract before analysis.

-

Caption: General sample preparation workflow for NMEA analysis.

Analytical Instrumentation and Conditions

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) (Based on EPA Method 521):

-

Injection: Large volume injection (e.g., 8 µL) to enhance sensitivity.[14]

-

Column: A capillary column suitable for separating nitrosamines.

-

Ionization: Chemical Ionization (CI) is often used to preserve the molecular ion.[14]

-

Detection: Tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[14]

-

Quantification: Use of isotopically labeled internal standards (e.g., NDPA-d14) for accurate quantification.[15]

-

-

Gas Chromatography-Thermal Energy Analyzer (GC-TEA):

-

Principle: This technique is highly specific for nitrogen-containing compounds. After separation by GC, the compounds are pyrolyzed, and the resulting nitrogen oxides react with ozone to produce a light emission that is detected.[16]

-

Application: Often used for the analysis of nitrosamines in various matrices, including air.[12]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: LC separates the compounds in the liquid phase, followed by detection with a tandem mass spectrometer. This method is suitable for both volatile and non-volatile nitrosamines.[7][17]

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[18]

-

Application: Widely used for the analysis of nitrosamines in pharmaceuticals and food products.[8][17]

-

Table 3: Key Parameters for Analytical Methods for NMEA

| Parameter | GC-MS/MS (EPA Method 521) | GC-TEA | LC-MS/MS |

| Typical Matrix | Drinking Water | Air, Food | Pharmaceuticals, Food, Water |

| Detection Limit | Low ng/L range | ~0.13 µg/m³ (air) | Low ng/L to µg/kg range |

| Key Advantages | High sensitivity and selectivity, established EPA method. | Highly specific for nitrogen compounds. | Suitable for a wide range of nitrosamines (volatile and non-volatile). |

| Internal Standard | Commonly NDPA-d14 | Varies by method | Isotopically labeled analogs of the target nitrosamines. |

| Reference(s) | [13][14][19][20] | [12][16] | [7][8][17][18] |

Conclusion

This compound is an environmental contaminant of concern due to its probable carcinogenicity. Its presence is primarily linked to industrial activities, water disinfection processes, and the consumption of certain food products, particularly cured meats. Understanding the sources, formation pathways, and having robust analytical methods for its detection are crucial for risk assessment and mitigation. The methodologies outlined in this guide, including detailed sample preparation and advanced analytical techniques like GC-MS/MS and LC-MS/MS, provide the necessary tools for researchers, scientists, and drug development professionals to accurately monitor and control the presence of NMEA in various matrices. Continued research into its environmental fate and toxicology is essential for safeguarding public health.

References

- 1. epa.gov [epa.gov]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Comparing industrial and domestic discharges as sources of N-nitrosamines and their chloramine or ozone-reactive precursors - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 5. journal.gnest.org [journal.gnest.org]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of Nitrosamines in Processed Meat Products in Medan City by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openpub.fmach.it [openpub.fmach.it]

- 10. qascf.com [qascf.com]

- 11. N-nitroso compounds in cigarette tobacco and their occurrence in mainstream tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C3H8N2O | CID 25418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. NEMI Method Summary - 521 [nemi.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. gcms.cz [gcms.cz]

- 16. filab.fr [filab.fr]

- 17. researchgate.net [researchgate.net]

- 18. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

An In-Depth Technical Guide on the Health Effects of Chronic Exposure to Low Levels of N-Nitrosodiethylamine (NDEA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethylamine (NDEA) is a potent genotoxic carcinogen of significant concern to the pharmaceutical and food industries. Chronic low-level exposure to NDEA has been demonstrated to induce tumors in various animal models, with the liver being a primary target organ. This technical guide provides a comprehensive overview of the health effects of chronic NDEA exposure, focusing on its mechanism of action, quantitative toxicological data, and the experimental protocols used to assess its carcinogenicity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with NDEA contamination.

Introduction

N-Nitrosodiethylamine is a semi-volatile organic chemical belonging to the N-nitrosamine class of compounds. It is not commercially produced in its pure form but can be formed unintentionally as a byproduct of certain industrial processes and is found in tobacco smoke, certain foods, and as a contaminant in some pharmaceutical products.[1] Its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) underscores the importance of understanding its health effects at low levels of exposure.[2]

Mechanism of Carcinogenicity

The carcinogenic activity of NDEA is not direct-acting; it requires metabolic activation to exert its genotoxic effects. This process is primarily initiated by cytochrome P450 (CYP) enzymes in the liver, particularly CYP2E1 and CYP2A6.[3][4]

The key steps in the mechanism of NDEA-induced carcinogenesis are:

-

Metabolic Activation: The initial and rate-limiting step is the α-hydroxylation of one of the ethyl groups of NDEA by CYP enzymes.[3]

-

Formation of the Ultimate Carcinogen: The resulting α-hydroxy-N-nitrosodiethylamine is an unstable intermediate that spontaneously decomposes to form an ethyldiazonium ion.[3][5]

-

DNA Adduct Formation: The highly reactive ethyldiazonium ion is a potent electrophile that ethylates nucleophilic sites on DNA bases, forming DNA adducts. Key pro-mutagenic adducts include O4-ethylthymidine (O4-EtT) and O6-ethylguanine (O6-EtG).[4][6]

-

Mutagenesis: If not repaired by cellular DNA repair mechanisms, these DNA adducts can lead to mispairing during DNA replication, resulting in G to A transition mutations.[7]

-

Initiation of Carcinogenesis: These mutations can occur in critical genes that regulate cell growth and death, such as the Ras oncogenes and the p53 tumor suppressor gene, leading to the initiation of the carcinogenic process.

-

Oxidative Stress: The metabolism of NDEA also contributes to the generation of reactive oxygen species (ROS), leading to oxidative stress, which can further damage DNA and other cellular components, contributing to carcinogenesis.[7]

Signaling Pathways in NDEA-Induced Carcinogenesis

The following diagram illustrates the key signaling pathways involved in the initiation of carcinogenesis following chronic exposure to NDEA.

Quantitative Toxicological Data

The following tables summarize key quantitative data from chronic low-level NDEA exposure studies in rodents. These studies demonstrate a clear dose-response relationship for the induction of tumors, primarily in the liver and upper gastrointestinal tract.

Table 1: Carcinogenicity of NDEA in Fischer 344 Rats via Drinking Water

| NDEA Concentration in Drinking Water (mg/L) | Duration of Treatment | Primary Tumor Site | Tumor Incidence (%) |

| 113 | 17 weeks | Upper Gastrointestinal Tract, Liver | High Incidence |

| 45 | 22 weeks | Upper Gastrointestinal Tract, Liver | High Incidence |

| 18 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |

| 7 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |

| 2.8 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |

| 1.1 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |

| 0.45 | 30 weeks | Upper Gastrointestinal Tract | Dose-related |

| 0.45 | 104 weeks | Upper Gastrointestinal Tract | 70% |

| Data from a dose-response study in Fischer rats.[8] |

Table 2: Dose-Response for Liver and Esophageal Neoplasms in Inbred Rats

| NDEA Dose Rate (mg/kg/day) | Primary Target Organ | Key Finding |

| > 1 ppm (in drinking water) | Liver, Esophagus | (Dose rate) x (median time to death)n = constant |

| < 1 ppm (in drinking water) | Liver | Linear relationship between dose rate and tumor incidence |

| 0.01 | Liver | Measurable tumor incidence |

| Data from a large-scale chronic ingestion study in 4080 inbred rats.[9] |

Experimental Protocols

The following section details a representative experimental protocol for a chronic toxicity and carcinogenicity study of NDEA in rodents, based on common practices in the field.[10][11]

General Experimental Workflow

Detailed Methodologies

-

Test System:

-

Species: Rat (e.g., Fischer 344, Sprague-Dawley) or Mouse (e.g., B6C3F1).

-

Age: Young adult animals (e.g., 6-8 weeks old at the start of the study).

-

Housing: Housed in controlled conditions with a 12-hour light/dark cycle, and access to standard laboratory diet and water ad libitum (unless water is the dosing vehicle).[12]

-

-

Dose Administration:

-

Route: Typically oral, either in drinking water or by gavage.

-

Dose Levels: At least three dose levels and a concurrent control group. The highest dose should induce some evidence of toxicity without causing significant mortality. Lower doses are selected to establish a dose-response relationship.[12]

-

Frequency and Duration: Daily administration for a significant portion of the animal's lifespan (e.g., 18-24 months).[10]

-

-

In-life Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly for the first few months and then at least monthly.

-

-

Terminal Procedures:

-

Necropsy: A full gross necropsy is performed on all animals.

-

Organ Weights: Key organs, especially the liver, are weighed.

-

Histopathology: A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a qualified pathologist.

-

-

Endpoint Analysis:

-

Tumor Incidence: The number and type of tumors are recorded for each dose group.

-

Non-neoplastic Lesions: The presence and severity of non-cancerous tissue changes are also evaluated.

-

Biomarker Analysis (optional but recommended):

-

DNA Adducts: Measurement of O4-EtT and O6-EtG in target tissues using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Gene Expression Analysis: Evaluation of changes in the expression of genes involved in cell cycle control, apoptosis, and DNA repair (e.g., p53, Ras, DNA repair enzymes) using methods like quantitative real-time PCR (qRT-PCR) or RNA sequencing.

-

-

Conclusion

Chronic low-level exposure to N-Nitrosodiethylamine poses a significant carcinogenic risk, primarily through a well-defined mechanism of metabolic activation and subsequent DNA damage. The quantitative data from animal studies clearly demonstrate a dose-dependent increase in tumor incidence, even at very low concentrations. The experimental protocols outlined in this guide provide a framework for the robust assessment of NDEA's carcinogenic potential. For drug development professionals and researchers, a thorough understanding of these health effects and the underlying mechanisms is crucial for developing effective risk mitigation strategies and ensuring the safety of pharmaceutical products.

References

- 1. N-Nitrosodiethylamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A systematic review on multipotent carcinogenic agent, N‐nitrosodiethylamine (NDEA), its major risk assessment, and precautions | Semantic Scholar [semanticscholar.org]

- 8. Dose response studies of carcinogenesis in rats by nitrosodiethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

- 10. Issues in the design and interpretation of chronic toxicity and carcinogenicity studies in rodents: approaches to dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of N-Nitrosomethylethylamine (NMEA) in Drinking Water

Introduction

N-Nitrosomethylethylamine (NMEA) is a member of the N-nitrosamine family, a class of compounds that are considered probable human carcinogens.[1][2][3] The presence of N-nitrosamines, including NMEA, in drinking water is a significant public health concern, often resulting as byproducts of disinfection processes such as chloramination.[4][5][6] Consequently, robust and sensitive analytical methods are imperative for the accurate detection and quantification of NMEA at trace levels (ng/L) to ensure water quality and safeguard public health.[7] This document provides detailed application notes and experimental protocols for the analysis of NMEA in drinking water, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The methodologies covered include Solid-Phase Extraction (SPE) for sample pre-concentration, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The determination of NMEA in drinking water at ng/L levels necessitates highly selective and sensitive analytical techniques. The most commonly employed methods involve a pre-concentration step using SPE, followed by chromatographic separation and mass spectrometric detection.

-

Solid-Phase Extraction (SPE): Due to the polar nature of NMEA, specialized sorbents are required for efficient extraction from water matrices.[8] Activated carbon-based cartridges are frequently used for this purpose.[8][9] The SPE process effectively isolates and concentrates the target analyte, while removing interfering matrix components.[10]

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like NMEA.[2][4] When coupled with a large volume injection, it can achieve the low detection limits required for drinking water analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a powerful alternative for the analysis of polar and thermally labile compounds.[5][9][11][12] It offers rapid analysis times and high specificity, making it a suitable technique for NMEA determination.[11][13]

Quantitative Data Summary

The performance of various analytical methods for the determination of NMEA in drinking water is summarized below. These tables provide a comparative overview of key quantitative parameters.

Table 1: Method Performance Data for NMEA Analysis

| Analytical Method | Sample Volume (mL) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Reference |

| LC-HRAM-MS | - | 0.4 - 12 | - | 68 - 83 | [11] |

| GC-MS/MS | 1000 | 3.05 - 3.27 | 9.15 - 9.81 | 71.5 - 88.0 | [4] |

| LC-MS/MS (APCI) | 500 | 1 - 8 | - | 90 - 120 | [12][14] |

| GC-QToF-MS | - | 0.2 - 1.3 | 0.6 - 3.9 | - | [15][16] |

| LC-MS/MS | - | < 10 | - | - | [5] |

| LC-MS/MS | - | - | 1.23 - 4.12 | - | [9][17] |

Table 2: Instrumental Parameters for NMEA Analysis

| Parameter | GC-MS/MS | LC-MS/MS |

| Chromatography | ||

| Column | SUPELCOWAX or equivalent | Hypersil GOLD C18 (1.9 µm, 100 × 2.1 mm) or equivalent |

| Injection Volume | 20 µL (solvent vent) | 100 µL |

| Mass Spectrometry | ||

| Ionization Mode | Positive Chemical Ionization (PCI) or Electron Ionization (EI) | Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) or Full Scan MS |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on adaptations of US EPA Method 521 and is a common procedure for the extraction of nitrosamines from drinking water.[11][18]

Materials:

-

Drinking water sample

-

Ammonium (B1175870) bicarbonate

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Methanol (B129727), HPLC grade

-

Ultrapure water

-

SPE cartridges (e.g., Activated Carbon, Sep-Pak AC2, or equivalent)[9]

-

Internal standards (e.g., N-Nitrosodimethylamine-d6, N-Nitrosodi-n-propylamine-d14)[11][12]

-

Glass fiber filters (0.45 µm)

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-